molecular formula C11H12O2 B2651190 5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 41552-07-2

5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2651190
CAS No.: 41552-07-2
M. Wt: 176.215
InChI Key: NDLFNSWXWAFJSS-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features a hydroxy group at the 5-position, a methyl group at the 6-position, and a ketone group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method might include:

    Starting Material: A naphthalene derivative with appropriate substituents.

    Hydroxylation: Introduction of the hydroxy group at the 5-position using reagents like hydrogen peroxide or other oxidizing agents.

    Methylation: Introduction of the methyl group at the 6-position using methylating agents such as methyl iodide in the presence of a base.

    Ketone Formation: Introduction of the ketone group at the 1-position through oxidation reactions using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The hydroxy and methyl groups can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) for halogenation, or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-hydroxy-6-methyl-1-naphthoic acid.

    Reduction: Formation of 5-hydroxy-6-methyl-1-naphthalenol.

    Substitution: Various substituted naphthalenones depending on the reagents used.

Scientific Research Applications

5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for 5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and ketone groups could form hydrogen bonds or participate in redox reactions, affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-naphthalenone: Lacks the methyl group at the 6-position.

    6-Methyl-1-naphthalenone: Lacks the hydroxy group at the 5-position.

    5,6-Dimethyl-1-naphthalenone: Has an additional methyl group at the 5-position instead of a hydroxy group.

Uniqueness

5-Hydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

5-hydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLFNSWXWAFJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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